2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Description
2-((1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid (CAS: 1401464-08-1) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an acetic acid moiety at the 6-position. The stereochemistry (1R,5S,6s) is critical for its reactivity and applications in pharmaceutical synthesis, particularly as a chiral building block for protease inhibitors or antiviral agents . The molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol .
Properties
IUPAC Name |
2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABCRTNBUJAXAL-CBLAIPOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129638 | |
| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401464-08-1 | |
| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : Not available
- Structure : The compound features a bicyclic azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl protecting group.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, primarily focusing on its interactions with various biological targets and its therapeutic potential.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of related compounds in the azabicyclo series. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the bicyclic structure could enhance efficacy against microbial pathogens .
Case Study 2: Neuropharmacological Effects
Research on structurally similar compounds revealed their ability to modulate GABAergic transmission, which is crucial for maintaining inhibitory control in the central nervous system. This modulation could have implications for treating conditions such as epilepsy and anxiety disorders .
Data Table: Summary of Biological Activities
Research Findings
Recent findings suggest that the structural characteristics of this compound contribute to its biological activity:
- Structural Variability : The presence of the tert-butoxycarbonyl group allows for increased lipophilicity, enhancing membrane permeability and bioavailability.
- Selectivity : Preliminary studies indicate that this compound may exhibit selective inhibition towards specific enzyme classes, which could minimize side effects compared to non-selective agents.
Comparison with Similar Compounds
Stereochemistry
Functional Groups
- Dimethyl-substituted analogs (e.g., CAS 219754-02-6) introduce steric bulk, limiting conformational flexibility but increasing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
